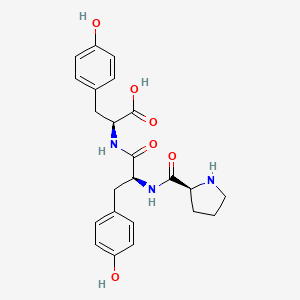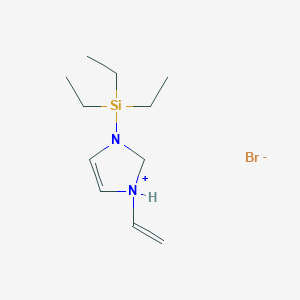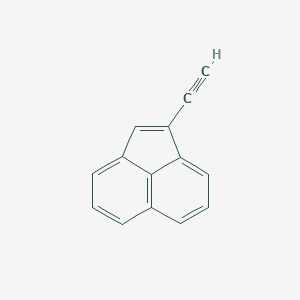
Pro-Tyr-Tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-Tyr-Tyr, also known as Prolyl-Tyrosyl-Tyrosine, is a tripeptide composed of the amino acids proline, tyrosine, and tyrosine. This compound is of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Tyr-Tyr can be achieved through solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Fmoc group is used to protect the amino group of the amino acids, and it is removed using a base such as piperidine. The carboxyl group of the amino acids is activated using reagents like carbodiimides (e.g., DIC) to form peptide bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .
Analyse Des Réactions Chimiques
Types of Reactions
Pro-Tyr-Tyr undergoes various chemical reactions, including:
Oxidation: The tyrosine residues in this compound can be oxidized to form dityrosine crosslinks.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxidase enzymes.
Reducing Agents: Dithiothreitol (DTT).
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Dityrosine: Formed through the oxidation of tyrosine residues.
Nitrotyrosine: Formed through the nitration of tyrosine residues.
Applications De Recherche Scientifique
Pro-Tyr-Tyr has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pro-Tyr-Tyr involves its interaction with specific molecular targets and pathways. For example, this compound can modulate enzyme activity by binding to the active site or allosteric sites of enzymes. It can also influence signal transduction pathways by interacting with receptors or other signaling molecules . The exact molecular targets and pathways depend on the specific biological context in which this compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyr-Pro: A dipeptide composed of tyrosine and proline, known for its memory-enhancing effects.
Val-Tyr: A dipeptide composed of valine and tyrosine, studied for its antihypertensive properties.
Trp-His: A dipeptide composed of tryptophan and histidine, known for its glucose uptake-promoting effects.
Uniqueness of Pro-Tyr-Tyr
This compound is unique due to its tripeptide structure, which allows for more complex interactions and functions compared to dipeptides. The presence of two tyrosine residues provides additional sites for chemical modifications and interactions, enhancing its versatility in research and potential therapeutic applications.
Propriétés
Numéro CAS |
179119-65-4 |
|---|---|
Formule moléculaire |
C23H27N3O6 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H27N3O6/c27-16-7-3-14(4-8-16)12-19(25-21(29)18-2-1-11-24-18)22(30)26-20(23(31)32)13-15-5-9-17(28)10-6-15/h3-10,18-20,24,27-28H,1-2,11-13H2,(H,25,29)(H,26,30)(H,31,32)/t18-,19-,20-/m0/s1 |
Clé InChI |
QDDJNKWPTJHROJ-UFYCRDLUSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)

![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)




